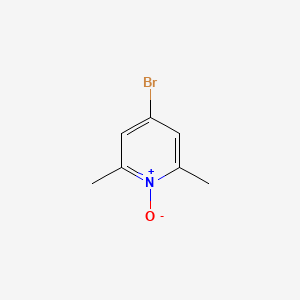

4-Bromo-2,6-dimethylpyridine 1-oxide

Description

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-2,6-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 |

InChI Key |

NGISOMRMYXKGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methyl Substitution: The bromine atom in the 4-position (vs.

Positional Isomerism : The 5-bromo isomer (31181-64-3) differs in electronic distribution compared to the 4-bromo analogue, which may influence regioselectivity in further functionalization.

Amino Substitution: The electron-donating NH₂ group in 3512-82-1 contrasts with the electron-withdrawing halogens, significantly modifying the N-oxide’s electronic profile .

Analysis of Physicochemical Properties

- Molecular Weight: Brominated derivatives (202.05 and 188.02 g/mol) are heavier than chlorinated (157.60 g/mol) or amino-substituted (138.17 g/mol) analogues.

- Polarity: The N-oxide group increases polarity, but bromine’s electronegativity may reduce solubility in non-polar solvents compared to the amino analogue.

Reactivity and Functional Group Influence

Halogen Reactivity : Bromine in 931-19-1 facilitates Suzuki-Miyaura cross-coupling reactions, whereas chlorine (697-92-7) is less reactive in such transformations.

Amino Group Effects: The NH₂ substituent in 3512-82-1 can act as a directing group in electrophilic substitution, unlike halogenated derivatives.

Positional Isomerism : The 5-bromo isomer (31181-64-3) may exhibit distinct reactivity patterns in metalation or lithiation due to altered electron density distribution .

Q & A

Q. How can computational modeling predict the coordination chemistry of 4-Bromo-2,6-dimethylpyridine 1-oxide with transition metals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.